molecular formula C32H52O2 B1666859 beta-Amyrenyl acetate CAS No. 1616-93-9

beta-Amyrenyl acetate

Cat. No.: B1666859
CAS No.: 1616-93-9
M. Wt: 468.8 g/mol
InChI Key: UMRPOGLIBDXFNK-UHFFFAOYSA-N
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Description

Beta-Amyrenyl acetate, also known as beta-Amyrin acetate, is a triterpenoid . It is a natural product found in Erythrophleum fordii, Euphorbia polycaulis, and other organisms .


Synthesis Analysis

The synthesis of this compound has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of this compound in an exceptionally short scalable manner via selective iodation and reduction . Another study showed that this compound biosynthesis in Saccharomyces cerevisiae is derived from the mevalonate pathway with cytosolic acetyl-CoA as a precursor .


Molecular Structure Analysis

The molecular formula of this compound is C32H52O2 . Its average mass is 468.754 Da and its monoisotopic mass is 468.396729 Da .

Scientific Research Applications

1. Plant Chemistry and Bioactive Compounds

  • Triterpenoids in Euphorbia maculata

    Research identified beta-Amyrenyl acetate along with other triterpenoids in the whole herb of Euphorbia maculata. These compounds have potential applications in phytochemistry and pharmacology (Matsunaga, Tanaka, & Akagi, 1988).

  • Isolation from Vellozia compacta

    this compound was isolated from Vellozia compacta, with its structure confirmed through spectral data and partial synthesis. This highlights its potential in natural product chemistry (Barnes et al., 1984).

  • Occurrence in Eucalyptus Waxes

    This compound, among others, was isolated from Eucalyptus waxes, suggesting its role in plant biology and applications in studying plant biochemistry (Horn & Lamberton, 1964).

2. Biomedical Research

  • Anti-inflammatory Activity

    this compound, isolated from the stem bark of Alstonia boonei, showed significant anti-inflammatory activity in animal models. This suggests potential applications in developing anti-inflammatory therapies (Okoye et al., 2014).

  • Antioxidant and Cytotoxicity Properties

    A study on the this compound fraction from Bridelia ferruginea leaves showed antioxidant potential and extreme toxicity in a brine shrimp assay, indicating potential in antioxidant and cytotoxicity studies for therapeutic applications (Fabiyi, Atolani, Adeyemi, & Olatunji, 2012).

3. Microbial Transformation

  • Biotransformation by Rhodobacter sphaeroides: this compound underwent microbial transformation by Rhodobacter sphaeroides, resulting in three metabolites. This study contributes to understanding microbial interactions with plant-derived compounds (Yang et al., 2008).

Biochemical Analysis

Biochemical Properties

Beta-Amyrenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that this compound exhibits strong binding affinity with proteins such as Main Protease (6LU7) and Spike Glycoprotein (6VXX) . These interactions suggest that this compound may influence the activity of these proteins, potentially affecting various biochemical pathways.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific proteins and enzymes, modulating their activity. For instance, it has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound may lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases . Additionally, this compound may affect the levels of certain metabolites, thereby altering the overall metabolic flux within the cell. Understanding these metabolic pathways is crucial for elucidating the biological effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound may accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its biological effects. The transport and distribution of this compound are important factors that influence its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.

Properties

IUPAC Name

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRPOGLIBDXFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936562
Record name Olean-12-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616-93-9
Record name .beta.-Amyrin acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Olean-12-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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